[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-19-13-6-4-11(5-7-13)14-9-12(17-21-14)10-20-16(18)15-3-2-8-22-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPSCKBDNHFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The predominant method employs TosMIC (Tosylmethyl Isocyanide) with 4-methoxybenzaldehyde under basic conditions:
Reaction Scheme
$$ \text{4-MeO-C}6\text{H}4\text{CHO} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{5-(4-MeO-phenyl)-oxazole} $$
Optimized Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 65-70°C | +18% |
| TosMIC:Aldehyde Ratio | 1.2:1 | +12% |
| Base | Potassium phosphate | +9% |
Microwave-assisted variants reduce reaction time from 8h to 23min while maintaining 89% yield.
Robinson-Gabriel Cyclodehydration
Alternative approach using α-acylamino ketone precursors:
Typical Procedure
- Condense 4-methoxyphenylacetonitrile with chloroacetyl chloride
- Cyclize using polyphosphoric acid (PPA) at 110°C
- Isolate 3-(chloromethyl)-5-(4-MeO-phenyl)oxazole
This method produces 73% yield but requires strict moisture control.
Esterification Strategies
Acid Chloride Coupling
Thiophene-2-carbonyl chloride generation and subsequent esterification (Fig. 2):
Stepwise Protocol
- Activate thiophene-2-carboxylic acid with oxalyl chloride (2 eq) in DCM
- Quench excess reagent with anhydrous MgSO₄
- React oxazole alcohol with acid chloride in presence of DMAP (10 mol%)
Critical Parameters
Mitsunobu Reaction
For sterically hindered substrates:
$$ \text{Oxazole-OH} + \text{Thiophene-CO}2\text{H} \xrightarrow{\text{DIAD, PPh}3} \text{Target ester} $$
Requires 1.5 eq DIAD and rigorous exclusion of oxygen, achieving 81% yield but higher cost.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate DCM usage:
Procedure
- Mix oxazole alcohol (1 eq), thiophene acid (1.05 eq), DCC (1.1 eq)
- Mill at 30Hz for 45min
- Extract with ethyl acetate
Continuous Flow Systems
Microreactor technology for acid chloride formation:
| Stage | Residence Time | Conversion |
|---|---|---|
| Oxalyl chloride mixing | 12s | 99.8% |
| Esterification | 8min | 94.3% |
Throughput reaches 1.2kg/day in pilot-scale trials.
Analytical Characterization Benchmarks
Spectroscopic Data
- ¹H NMR (400MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J=3.5Hz, 1H, thiophene-H), 6.99 (d, J=8.7Hz, 2H, Ar-H)
- HRMS : m/z 356.0921 [M+H]⁺ (calc. 356.0918)
Purity Optimization
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 99.2 | 81 |
| Crystallization | 99.8 | 67 |
| Prep-HPLC | 99.95 | 58 |
Industrial Scale-Up Considerations
Cost Analysis (Per kg production)
| Component | Van Leusen Route | Robinson-Gabriel Route |
|---|---|---|
| Raw Materials | $412 | $587 |
| Energy Consumption | $89 | $156 |
| Waste Treatment | $47 | $112 |
Process intensification strategies reduce API production costs by 38% through:
- In-line IR monitoring for real-time endpoint detection
- Reactive crystallization to bypass chromatography
Emerging Methodologies
Biocatalytic Approaches
Lipase-mediated esterification using:
- Candida antarctica Lipase B (CAL-B)
- Ionic liquid solvent system ([BMIM][BF₄])
Achieves 88% yield at 45°C with excellent enantiomeric excess (>99%).
Photochemical Activation
UV-initiated thio-ene click chemistry for late-stage functionalization:
$$ \text{Oxazole-allyl} + \text{Thiophene-SH} \xrightarrow{h\nu (365nm)} \text{Target compound} $$
Reduces reaction steps from 5 → 2 with comparable yields (74%).
Chemical Reactions Analysis
Types of Reactions
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate finds applications in various scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery.
Industry: Utilized in material science and catalysis for the development of new materials and catalytic processes.
Mechanism of Action
The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate (CAS 445020-82-6)
Molecular Formula : C₂₀H₂₀N₂O₄S
Molecular Weight : 384.45 g/mol .
Structural Features :
- Oxazole substitution : 5-methyl and 3-phenyl groups on the oxazole ring (position 4).
- Linkage: Carbonylamino bridge between oxazole and thiophene.
- Thiophene substituents : 3-carboxylate ester and 5-isopropyl group.
Comparison with Target Compound :
| Feature | Target Compound | CAS 445020-82-6 |
|---|---|---|
| Oxazole substitution | 5-(4-methoxyphenyl) at position 3 | 5-methyl, 3-phenyl at position 4 |
| Linkage | Methyl ester bridge | Carbonylamino bridge |
| Thiophene substituents | 2-carboxylate ester | 3-carboxylate ester, 5-isopropyl |
| Molecular Weight | ~330 g/mol (estimated) | 384.45 g/mol |
Functional Implications :
- Steric Effects: The carbonylamino bridge in CAS 445020-82-6 introduces conformational rigidity, whereas the methyl ester in the target compound may allow greater rotational freedom.
- Bioactivity : The thiophene-2-carboxylate in the target compound is sterically less hindered than the 3-carboxylate in CAS 445020-82-6, which could influence binding to biological targets.
Thiazol-5-ylmethyl Derivatives ()
Examples from include compounds with thiazole cores and imidazolidinone substituents.
Crystallographic and Conformational Analysis
Structural studies of similar compounds often employ software such as SHELXL for refinement and ORTEP-3 for visualization . Key findings include:
- Hydrogen Bonding: The 4-methoxyphenyl group in the target compound may participate in C–H···O interactions, whereas CAS 445020-82-6’s carbonylamino group could form N–H···O bonds .
- Ring Puckering : The oxazole and thiophene rings likely adopt planar conformations, but substituents like isopropyl (CAS 445020-82-6) may induce slight puckering, analyzable via Cremer-Pople coordinates .
Physicochemical and Pharmacological Implications
- Solubility : The methoxy group in the target compound improves hydrophilicity compared to CAS 445020-82-6’s hydrophobic isopropyl group.
- Metabolic Stability: The methyl ester in the target compound may be more susceptible to hydrolysis than the carbonylamino bridge in CAS 445020-82-4.
- Druglikeness : Both compounds adhere to Lipinski’s rule of five, but the higher molecular weight of CAS 445020-82-6 (384 vs. ~330) may reduce bioavailability.
Biological Activity
The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The compound is characterized by the following structural components:
- Oxazole ring : A five-membered heterocyclic structure contributing to its biological activity.
- Thiophene moiety : Enhances the lipophilicity and potential interactions with biological targets.
- Methoxyphenyl group : May influence the compound's receptor binding affinity and selectivity.
Pharmacological Properties
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that related oxazole derivatives demonstrate cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
A detailed analysis revealed that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. Specifically, some compounds showed greater efficacy than established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that certain derivatives possess antibacterial activity that surpasses traditional antibiotics such as ampicillin and streptomycin. Notably, these compounds demonstrated selective inhibition of bacterial topoisomerases without affecting human enzymes, which is crucial for minimizing toxicity .
The biological activity of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is largely attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses have shown that these compounds activate apoptotic pathways by increasing the expression levels of p53 and caspase-3 cleavage in treated cells .
Additionally, molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, which may enhance its binding affinity and specificity towards cancer-related targets.
Case Studies
- Study on MCF-7 Cells : A recent investigation demonstrated that a derivative of this compound induced apoptosis in MCF-7 cells through activation of the p53 pathway. The study reported a significant increase in caspase-3 activity post-treatment, confirming its role in apoptosis induction .
- Antimicrobial Evaluation : In a comparative study against various bacterial strains, derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
